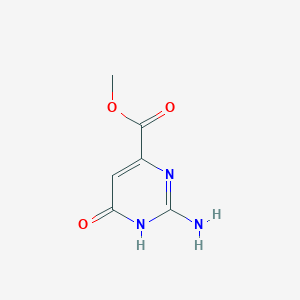

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate

Description

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate (CAS: 21615-64-5) is a pyrimidine derivative with the molecular formula C₆H₇N₃O₃ and a molecular weight of 169.14 g/mol . It features a pyrimidine ring substituted with an amino group at position 2, a hydroxyl group at position 6, and a methyl ester at position 2. This compound is commercially available at 98% purity and is stored under ambient conditions (room temperature, dry, sealed) . Its structural diversity—combining amino, hydroxyl, and ester groups—makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 2-amino-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-5(11)3-2-4(10)9-6(7)8-3/h2H,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHLMNDFBCJNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286646 | |

| Record name | methyl 2-amino-6-hydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21615-64-5 | |

| Record name | NSC46803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-amino-6-hydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-6-hydroxypyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Reaction of Diketene with Guanidine Derivatives

One established method involves the reaction of diketene with guanidine derivatives under acidic conditions to form hydroxy-substituted aminopyrimidines, which can be further modified to yield methyl 2-amino-6-hydroxypyrimidine-4-carboxylate or related compounds.

-

- Diketene is reacted with sulfuric acid at low temperature (<20°C) to form an intermediate.

- Separately, N,N-diethyl-guanidine sulfate is mixed with oleum (30% w/v) at temperatures below 30°C.

- These mixtures are combined and heated at reflux temperature of n-propanol (~95°C) for approximately 10 minutes.

- The reaction mixture is then diluted with water and neutralized with aqueous sodium hydroxide (40% w/v).

- Methyl isobutyl ketone is used as a solvent to extract the product, which is isolated by evaporating the solvent.

- The yield of 2-diethylamino-4-hydroxy-6-methylpyrimidine is about 80% based on guanidine input, with melting points indicating product purity.

| Step | Conditions/Details |

|---|---|

| Reactants | Diketene, sulfuric acid, N,N-diethyl-guanidine sulfate, oleum |

| Temperature | <20°C (initial), <30°C (mixing), 95°C (reflux) |

| Reaction time | ~10 minutes at reflux |

| Neutralization | 40% aqueous sodium hydroxide |

| Solvent extraction | Methyl isobutyl ketone |

| Yield | ~80% based on guanidine |

| Product purity | Melting point 131-135°C |

This method is continuous and scalable, suitable for industrial production of hydroxy-substituted aminopyrimidines that can be further transformed into methyl 2-amino-6-hydroxypyrimidine-4-carboxylate derivatives.

Preparation via Reaction of 2,4,5-Triamino-6-hydroxypyrimidine with Methyl Glyoxal

Another synthetic route involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with methyl glyoxal in aqueous media under controlled pH conditions.

-

- 2,4,5-Triamino-6-hydroxypyrimidine or its salts are reacted with methyl glyoxal.

- The reaction is conducted in a substantially aqueous solvent.

- Sulfite or bisulfite ions (alkali metal or alkaline earth metal salts) are used as additives.

- The pH is maintained below 8.5 to optimize yield and selectivity.

- The reaction leads to the formation of 2-amino-4-hydroxy-6-methylpyrimido derivatives, which are structurally related to methyl 2-amino-6-hydroxypyrimidine-4-carboxylate.

| Parameter | Details |

|---|---|

| Reactants | 2,4,5-Triamino-6-hydroxypyrimidine, methyl glyoxal |

| Solvent | Aqueous solvent |

| Additives | Alkali metal or alkaline earth metal sulfites/bisulfites |

| pH | <8.5 |

| Reaction type | Condensation |

| Product | 2-amino-4-hydroxy-6-methylpyrimido derivatives |

This method is notable for its mild conditions and use of aqueous media, making it environmentally favorable and suitable for producing methylated hydroxyaminopyrimidine derivatives.

Cyclization of 3-Amino-2-Unsaturated Carboxylates in Alcoholic Media

A third approach involves the cyclization of 3-amino-2-unsaturated carboxylates in the presence of a base and alcohol solvent to form 4-hydroxypyrimidine derivatives, which can be esterified to yield methyl 2-amino-6-hydroxypyrimidine-4-carboxylate.

-

- The 3-amino-2-unsaturated carboxylate (e.g., methyl 3-aminoacrylate) is reacted with a carboxylic acid amide in an alcoholic solvent.

- The reaction is catalyzed by a base such as sodium methoxide.

- Reaction temperatures range from 20°C to 200°C, preferably 90°C to 130°C.

- Reaction times vary from 2 to 20 hours depending on conditions.

- After cyclization, the product is isolated by standard techniques such as crystallization or chromatography.

- High yields (e.g., 92.3 mol%) of 6-methyl-4-hydroxypyrimidine derivatives have been reported.

| Step | Conditions/Details |

|---|---|

| Reactants | 3-amino-2-unsaturated carboxylate, carboxylic acid amide |

| Solvent | Alcohol (e.g., n-butanol) |

| Base catalyst | Sodium methoxide |

| Temperature | 20–200°C (preferably 90–130°C) |

| Reaction time | 2–20 hours |

| Yield | Up to 92.3 mol% |

This method allows for flexibility in starting materials and conditions, enabling tailored synthesis of hydroxypyrimidine carboxylates including methyl esters.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Diketene, N,N-diethyl-guanidine sulfate | Acidic medium, reflux in n-propanol, ~95°C, 10 min | ~80 | Continuous process, solvent extraction |

| 2 | 2,4,5-Triamino-6-hydroxypyrimidine, methyl glyoxal | Aqueous solvent, sulfite additives, pH <8.5 | Not specified | Mild, aqueous conditions |

| 3 | 3-amino-2-unsaturated carboxylate, carboxylic acid amide | Alcohol solvent, sodium methoxide base, 90–130°C, 2–20 h | Up to 92.3 | High yield, flexible reaction conditions |

Detailed Research Findings and Notes

- The diketene method (Method 1) is advantageous for industrial scale due to continuous operation and good yields.

- The methyl glyoxal condensation (Method 2) offers a mild and environmentally friendly route but requires careful pH control and sulfite additives to optimize product formation.

- The cyclization approach (Method 3) provides high yields and versatility in substituent variation but involves longer reaction times and elevated temperatures.

- Purification typically involves solvent extraction and recrystallization, with melting points used as purity indicators.

- Reaction parameters such as temperature, pH, solvent choice, and reactant ratios critically influence yield and product purity.

This comprehensive analysis of preparation methods for methyl 2-amino-6-hydroxypyrimidine-4-carboxylate highlights multiple synthetic strategies with varying operational conditions, yields, and scalability, providing a solid foundation for selection based on research or industrial needs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amino group at position 2 can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 2-amino-6-oxo-pyrimidine-4-carboxylate.

Reduction: Formation of 2-amino-6-hydroxy-pyrimidine-4-carboxylate.

Substitution: Formation of 2-amino-6-halo-pyrimidine-4-carboxylate.

Scientific Research Applications

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-amino-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or as a substrate for enzymatic reactions. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylates

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate and its analogs:

Key Observations:

Substituent Effects on Polarity: The hydroxyl (–OH) and amino (–NH₂) groups in Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate increase its polarity compared to analogs with methyl (–CH₃) or trifluoromethyl (–CF₃) groups . This polarity enhances solubility in polar solvents like water or methanol. Ethyl ester derivatives (e.g., Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate) exhibit higher lipophilicity, favoring applications in lipid-rich environments .

Molecular Weight Trends :

- Trifluoromethyl substitution (C₈H₈F₃N₃O₂) increases molecular weight significantly (235.16 g/mol) due to fluorine atoms, which also impart electronegativity and steric effects .

The trifluoromethyl group in Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate enhances resistance to enzymatic degradation, a desirable trait in drug design .

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate:

- Used in synthesizing heterocyclic scaffolds for kinase inhibitors and antimicrobial agents due to its hydrogen-bonding capability .

- Demonstrated utility in cross-coupling reactions for functionalizing the pyrimidine ring.

Ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate:

- Applied in agrochemical research as a precursor for herbicides, leveraging its lipophilicity for plant membrane penetration .

Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate:

- Explored in fluorinated drug candidates (e.g., antiviral agents) due to improved bioavailability and metabolic stability .

Methyl 2-amino-6-methylpyrimidine-4-carboxylate:

- Serves as a building block in materials science for creating hydrophobic coatings or polymers .

Biological Activity

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate (also known as Methyl 2-amino-6-hydroxy-4-pyrimidinecarboxylate) is a heterocyclic organic compound with significant biological activity, particularly in the realms of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate has the molecular formula and features a pyrimidine ring with an amino group at position 2, a hydroxyl group at position 6, and a carboxylate ester at position 4. This unique structure contributes to its reactivity and biological interactions.

The compound primarily acts as an enzyme inhibitor or a substrate for various enzymatic reactions. Its mechanism involves binding to specific molecular targets, leading to alterations in the activity of these proteins. This property makes it a candidate for further investigation in drug development, particularly for conditions involving enzyme dysregulation.

Antimicrobial Activity

Research indicates that methyl 2-amino-6-hydroxypyrimidine-4-carboxylate exhibits antibacterial properties , particularly against Mycobacterium tuberculosis (M. tuberculosis). Studies have shown that it can inhibit the fatty acid biosynthesis pathway crucial for the survival of this pathogen, leading to cell death .

Anti-inflammatory Effects

Pyrimidines, including this compound, have been recognized for their anti-inflammatory effects . The inhibition of certain enzymes involved in inflammatory pathways can lead to reduced inflammation in various biological systems.

Anticancer Potential

Recent studies have highlighted its potential as an anticancer agent . Compounds derived from methyl 2-amino-6-hydroxypyrimidine-4-carboxylate have shown promising results in inhibiting tumor cell proliferation. For instance, derivatives demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antitubercular Activity : A study demonstrated that compounds based on methyl 2-amino-6-hydroxypyrimidine-4-carboxylate effectively inhibited M. tuberculosis growth by targeting essential metabolic pathways .

- Anticancer Activity : In vitro tests revealed that derivatives showed potent activity against HepG2 liver cancer cells, with significant reductions in cell viability observed at specific concentrations (100 μM) over 24 and 48 hours .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes critical in nucleic acid metabolism, which could lead to therapeutic applications in viral infections and cancer treatment .

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-6-hydroxypyrimidine-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting substituted pyrimidine precursors with hydroxylamine derivatives under alkaline conditions. Key steps include:

- Protection of functional groups : The hydroxyl and amino groups may require temporary protection (e.g., benzyloxycarbonyl groups) to prevent side reactions .

- Catalytic optimization : Triethylamine or other bases are used to facilitate nucleophilic substitution or esterification .

- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves purity. Yields vary significantly (40–75%) depending on solvent polarity, temperature control (60–80°C), and stoichiometric ratios of reactants .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : and NMR are critical for confirming substitution patterns. The hydroxyl proton (6-OH) typically appears as a broad singlet at δ 10.5–11.5 ppm, while the methyl ester resonates near δ 3.8–4.0 ppm .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) resolve impurities effectively .

- Mass spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H] at m/z 200–210 .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

X-ray crystallography is essential for determining the dominant tautomer (e.g., keto-enol equilibrium). Use SHELXL for refinement to model hydrogen bonding networks and validate the hydroxyl group’s position . Key parameters:

Q. What strategies mitigate contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies in SAR often arise from:

- Solubility differences : Use dimethyl sulfoxide (DMSO) with ≤0.1% HO to prevent aggregation in cellular assays .

- Metabolic instability : Replace the methyl ester with tert-butyl or benzyl esters to enhance stability against esterases .

- Target selectivity : Computational docking (e.g., AutoDock Vina) predicts binding to pyrimidine-dependent enzymes (e.g., dihydrofolate reductase) versus off-target kinases .

Q. How can ring puckering and conformational dynamics impact the compound’s reactivity?

The pyrimidine ring adopts a slightly puckered conformation (Cremer-Pople amplitude ), influencing nucleophilic attack sites.

- Dynamic NMR : Variable-temperature NMR (25–80°C) detects ring-flipping barriers.

- DFT calculations : B3LYP/6-31G(d) models predict transition states for ester hydrolysis or hydroxyl group deprotonation .

Methodological Recommendations

- For reproducibility : Document solvent batch numbers and humidity levels during crystallization, as hygroscopic solvents (e.g., DMF) alter reaction kinetics .

- For conflicting bioassay results : Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.